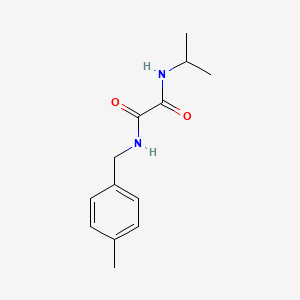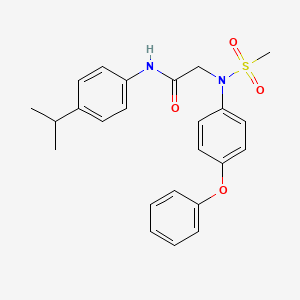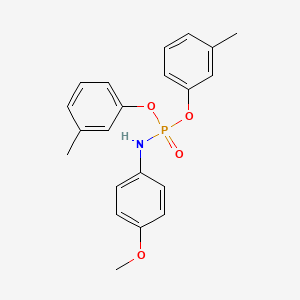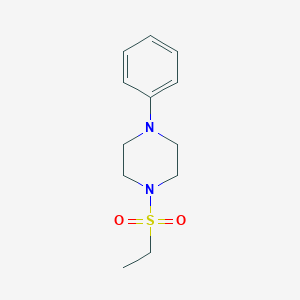
N-isopropyl-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-(4-methylbenzyl)ethanediamide, also known as IMD or N,N-diethyl-3-methylbenzamide, is a synthetic insect repellent that is widely used in the field of public health. It was first synthesized in 1961 and has since become one of the most effective and widely used insect repellents in the world. IMD is particularly effective against mosquitoes, ticks, and other biting insects, making it an important tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Lyme disease.
Wirkmechanismus
N-isopropyl-N'-(4-methylbenzyl)ethanediamide works by blocking the receptors in insects that are responsible for detecting the presence of humans and other animals. This makes the insects unable to locate their prey and prevents them from biting. N-isopropyl-N'-(4-methylbenzyl)ethanediamide is also thought to have a masking effect, which makes it difficult for insects to detect the presence of humans by other means such as carbon dioxide emissions.
Biochemical and Physiological Effects:
N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to have a low toxicity profile and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. In insects, N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to disrupt the function of certain enzymes and neurotransmitters, which can lead to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is a highly effective insect repellent and is widely used in the field of public health. It has a number of advantages over other insect repellents, including its low toxicity profile and its effectiveness against a wide range of insects. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are a number of potential future directions for research on N-isopropyl-N'-(4-methylbenzyl)ethanediamide. One area of interest is the development of new formulations of N-isopropyl-N'-(4-methylbenzyl)ethanediamide that are more effective and longer-lasting than current formulations. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-N'-(4-methylbenzyl)ethanediamide on insects, which could lead to the development of new insecticides and other pest control strategies. Finally, there is a need for further research on the environmental impact of N-isopropyl-N'-(4-methylbenzyl)ethanediamide and other insect repellents, particularly in terms of their effects on non-target species and ecosystems.
Synthesemethoden
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is synthesized from 4-methylbenzyl chloride and N,N-diethyl-3-aminopropionitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified by crystallization. The yield of N-isopropyl-N'-(4-methylbenzyl)ethanediamide is typically around 80%.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. It has been used in a variety of settings, including military operations, public health campaigns, and personal protection. N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been shown to be particularly effective against mosquitoes, which are responsible for the transmission of a number of serious diseases.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12(16)14-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHYIHXYUQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-(propan-2-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)



![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)